molecular formula C18H19NO5S B11490992 methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate

methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate

Cat. No.: B11490992
M. Wt: 361.4 g/mol
InChI Key: RJQIFBUBSVJKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate is a complex organic compound featuring an indole moiety, a sulfonyl group, and a phenoxyacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 2,3-dihydro-1H-indole, 4-hydroxy-2-methylbenzenesulfonyl chloride, and methyl bromoacetate.

    Step 1: The 2,3-dihydro-1H-indole is reacted with 4-hydroxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenol.

    Step 2: The intermediate is then esterified with methyl bromoacetate in the presence of a base like potassium carbonate to yield the final product, methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide using reagents such as lithium aluminum hydride.

    Substitution: The phenoxyacetate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate can serve as a building block for the synthesis of more complex molecules, particularly those containing indole and sulfonyl functionalities.

Biology

The compound’s indole moiety is known for its biological activity, making it a candidate for the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Industry

In the chemical industry, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological macromolecules, while the sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-(1H-indol-3-ylsulfonyl)-2-methylphenoxy]acetate: Similar structure but with a different position of the indole moiety.

    Ethyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetate

InChI

InChI=1S/C18H19NO5S/c1-13-11-15(7-8-17(13)24-12-18(20)23-2)25(21,22)19-10-9-14-5-3-4-6-16(14)19/h3-8,11H,9-10,12H2,1-2H3

InChI Key

RJQIFBUBSVJKCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.